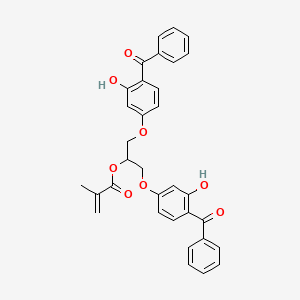

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate

Description

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is a multifunctional methacrylic monomer characterized by dual benzophenone moieties and hydroxylphenoxy groups attached to a central propyl backbone. The compound’s molecular formula is C₃₂H₂₆O₈, with an average molecular mass of 538.552 g/mol and a monoisotopic mass of 538.162768 g/mol . Its high aromaticity and hydroxyl groups suggest applications in UV-protective polymers, adhesives, or high-performance coatings.

Properties

IUPAC Name |

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULRQCENNCUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073018 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103637-48-5 | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103637-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103637485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This sequence ensures the introduction of the hydroxyphenoxy and benzoyl groups on the propyl backbone, followed by functionalization with the methacrylate group critical for polymerization applications.

Detailed Stepwise Preparation

Preparation of 4-Benzoyl-3-hydroxyphenol

- Starting Material: 4-Hydroxybenzophenone

- Reaction: Selective hydroxylation or functional group modification to introduce the hydroxy group at the 3-position relative to the benzoyl group.

- Conditions: Typically involves controlled electrophilic substitution or oxidation reactions using reagents such as hydroxylating agents under mild conditions to avoid over-oxidation.

- Outcome: A phenol derivative with both benzoyl and hydroxy substituents positioned to enable subsequent ether formation.

Formation of 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol

- Reaction: Nucleophilic substitution where the phenolic hydroxyl groups react with 1,3-dibromopropane.

- Conditions: Basic medium (e.g., potassium carbonate or sodium hydride) to deprotonate phenols, facilitating nucleophilic attack on the alkyl halide.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates.

- Outcome: Formation of the bisphenol ether intermediate with a propyl linker.

Methacrylation

- Reaction: The bisphenol intermediate is reacted with methacryloyl chloride.

- Conditions: Presence of a base such as triethylamine to scavenge hydrochloric acid formed during the reaction.

- Temperature: Typically carried out at low temperatures (0–5 °C) to control reaction rate and minimize side reactions.

- Solvent: Anhydrous dichloromethane or toluene is commonly used.

- Outcome: Introduction of methacrylate groups, yielding the target compound 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate ready for polymerization.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 0–5 °C during methacrylation | Controls reaction rate and reduces side reactions |

| Base | Triethylamine (1.1–1.5 eq) | Neutralizes HCl, promotes acrylation |

| Solvent | Dichloromethane, toluene, DMF | Choice depends on step; aprotic solvents preferred for alkylation |

| Reaction Time | Several hours (4–12 h) | Depends on scale and purity requirements |

| Purification | Column chromatography, recrystallization | Ensures removal of unreacted starting materials and by-products |

Optimization in industrial settings may involve continuous flow reactors for better control of reaction parameters and scalability.

Analytical and Research Findings on Preparation

- Yield: Multi-step synthesis typically achieves moderate to high yields (50–85%) depending on reaction conditions and purification efficiency.

- Purity: Characterization via NMR, IR spectroscopy, and mass spectrometry confirms the structure and purity of the final product.

- Polymerization Behavior: The methacrylate group enables radical polymerization, which is influenced by the presence of benzoyl and hydroxyphenoxy groups affecting polymer properties.

Comparative Notes on Similar Compounds

| Compound | Key Difference | Effect on Preparation and Properties |

|---|---|---|

| 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate | Acrylate instead of methacrylate group | Different polymerization kinetics and reactivity |

| 1,3-Bis(4-hydroxyphenoxy)-2-propyl acrylate | Lacks benzoyl groups | Simplified synthesis but altered chemical behavior |

| 1,3-Bis(4-benzoylphenoxy)-2-propyl acrylate | Lacks hydroxy groups | Reduced hydrogen bonding, affecting solubility and reactivity |

These structural variations necessitate adjustments in preparation methods, particularly in the acrylation/methacrylation step.

Summary Table: Preparation Steps and Key Reagents

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1. Hydroxylation of 4-hydroxybenzophenone | Hydroxylating agents, controlled temperature | 4-Benzoyl-3-hydroxyphenol |

| 2. Alkylation with 1,3-dibromopropane | Base (K2CO3 or NaH), DMF or DMSO, reflux | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol |

| 3. Methacrylation with methacryloyl chloride | Triethylamine, DCM, 0–5 °C | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate |

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The benzoyl groups can be reduced to benzyl alcohols.

Substitution: The methacrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones and carboxylic acids.

Reduction: Benzyl alcohols and hydroxy compounds.

Substitution: Substituted methacrylates and phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C33H28O8

- Molecular Weight : 548.56 g/mol

- CAS Number : 103637-48-5

BPHM features a methacrylate backbone with two benzoyl groups and hydroxyphenoxy moieties, contributing to its reactivity and utility in polymer synthesis.

Materials Science

BPHM plays a significant role in the development of advanced polymers and copolymers. Its unique structure allows for the modification of mechanical and thermal properties in polymer matrices.

Applications in Polymer Synthesis

- Polymerization Techniques : BPHM can be utilized in free radical polymerization to create high-performance polymers with tailored properties.

- Thermal Stability : The presence of benzoyl groups enhances the thermal stability of the resulting polymers, making them suitable for high-temperature applications.

Case Study

A study demonstrated that incorporating BPHM into poly(methyl methacrylate) (PMMA) improved the thermal degradation temperature by approximately 20°C compared to pure PMMA. This enhancement is attributed to the stabilizing effect of the benzoyl groups during thermal exposure .

Pharmaceuticals

BPHM is being investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

Drug Delivery Systems

- Controlled Release : BPHM-based polymers can be engineered to provide controlled release of therapeutic agents, improving their efficacy and reducing side effects.

- Biocompatibility : The hydroxyphenoxy groups contribute to the biocompatibility of the polymers, making them suitable for biomedical applications.

Case Study

Research indicated that BPHM-derived nanoparticles successfully encapsulated hydrophilic drugs, demonstrating a sustained release profile over 48 hours. This property is particularly beneficial for drugs requiring prolonged therapeutic action .

Chemical Research

BPHM serves as a model compound in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Synthetic Methodologies

- Reactivity Studies : BPHM can be used to explore the kinetics of polymerization reactions and evaluate the influence of various catalysts on reaction rates.

- Mechanistic Insights : Its unique structure allows researchers to investigate specific reaction pathways and mechanisms involved in polymer formation.

Case Study

A recent study utilized BPHM to investigate the effects of different initiators on the polymerization process, revealing insights into the role of initiator structure on reaction efficiency. The findings highlighted that specific initiator types could significantly enhance polymer yield .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and hydroxyphenoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The methacrylate group allows the compound to polymerize and form cross-linked networks, enhancing its stability and functionality .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual benzophenone-hydroxyphenoxy motifs. Below is a comparative analysis with structurally or functionally related monomers:

Key Observations :

- UV Absorption: The target compound’s dual benzophenone groups likely enhance UV absorption efficiency compared to BX-BHPEA (single benzophenone) . Benzophenones absorb UV-B (280–320 nm), while benzotriazole derivatives (e.g., CAS 96478-09-0 in ) target broader spectra, including UV-A.

- Refractive Index: BX-BHPEA is used for low-refractive-index films, whereas BX-BPA(2EO)DMA’s ethoxylated structure enables high refractive indices.

- Crosslinking Potential: The methacrylate group and dual reactive sites (hydroxyl, benzophenone) suggest superior crosslinking vs. acrylates like BX-BHPEA or allyl ethers (e.g., 4-Allyloxy-2-hydroxy benzophenone) .

Biological Activity

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate (CAS No. 103637-48-5) is a synthetic compound with potential applications in various fields, particularly in drug delivery and materials science due to its unique chemical structure and properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C33H28O8

- Molecular Weight : 552.57 g/mol

- Boiling Point : 740.1 ± 60.0 °C (predicted)

- Density : 1.276 ± 0.06 g/cm³ (predicted)

- pKa : 7.15 ± 0.35 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C33H28O8 |

| Molecular Weight | 552.57 g/mol |

| Boiling Point | 740.1 ± 60.0 °C |

| Density | 1.276 ± 0.06 g/cm³ |

| pKa | 7.15 ± 0.35 |

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyphenyl groups in 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate suggests potential radical scavenging abilities, which can protect cells from oxidative stress.

Antimicrobial Properties

Studies have shown that methacrylate derivatives can possess antimicrobial activities. For instance, derivatives of benzoyl phenols have demonstrated effectiveness against various bacterial strains, indicating that 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate may also exhibit similar properties.

Cytotoxicity and Cell Proliferation

In vitro studies are essential for understanding the cytotoxic effects of this compound on different cell lines. Preliminary data suggest that it may inhibit cell proliferation in cancerous cells while exhibiting lower toxicity to normal cells, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Membrane Interaction : The amphiphilic nature of the compound may facilitate interactions with cellular membranes, affecting permeability and transport mechanisms.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various methacrylate derivatives using the DPPH assay. Results indicated that compounds with hydroxyl substitutions exhibited higher radical scavenging activity compared to their non-hydroxylated counterparts.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of benzoyl derivatives demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that similar effects could be expected from 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate.

Case Study 3: Cytotoxicity Profiling

An investigation into the cytotoxic effects on human cancer cell lines revealed that the compound significantly reduced cell viability at higher concentrations while sparing normal fibroblast cells, indicating selective toxicity that could be harnessed for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate, and how are intermediates validated?

Synthesis typically involves multi-step protection/deprotection strategies for phenolic hydroxyl groups. For example, benzyl ether protection (via NaH/THF) of phenolic hydroxyls enables controlled methacrylation at the propyl backbone . Intermediate validation requires HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm substitution patterns and purity. Unreacted monomers can be detected via residual benzyl ether signals (~4.5 ppm in ¹H NMR) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR identifies methacrylate protons (δ 5.5–6.1 ppm for vinyl groups) and aromatic protons (δ 6.8–8.1 ppm for benzoyl moieties).

- FT-IR : Confirms ester linkages (C=O stretch at ~1720 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) after deprotection .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~580–600) .

Q. What are the primary research applications of this compound in material science?

It serves as a UV-crosslinkable monomer in polymer networks due to its methacrylate group. Applications include:

- Nanocapsules : As a shell component (with PMMA) for controlled drug release .

- Optical Materials : Enhances hardness in silicone-acrylate nanocomposites (e.g., ocular lenses) when copolymerized with tri-methoxy silyl propyl methacrylate .

Advanced Research Questions

Q. How can researchers optimize polymerization conditions to balance crosslinking density and mechanical properties?

Use a Taguchi L16 orthogonal array to test variables:

- Factors : Monomer ratio, initiator concentration (e.g., AIBN), UV exposure time.

- Response : Shore D hardness (post-PBS immersion).

Tri-methoxy silyl propyl methacrylate increases hardness by 42% at optimal loading, while excess methacrylate reduces flexibility . Statistical analysis (ANOVA) identifies significant factors (p < 0.05) and interactions .

Q. How should contradictory data on thermal stability be resolved?

Contradictions may arise from residual solvents or incomplete curing. Mitigation strategies:

- TGA-DSC : Compare decomposition onset temperatures under nitrogen vs. air.

- Solvent Trapping : Use Soxhlet extraction (acetone/ethanol) to remove unreacted monomers before testing.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .

Q. What experimental designs are suitable for studying substituent effects on photo-reactivity?

A central composite design evaluates:

- Variables : Benzoyl substitution position (para vs. meta), hydroxyl group density.

- Responses : UV absorbance (λ_max ~280 nm), polymerization rate (via real-time FT-IR).

Controlled radical polymerization (RAFT) minimizes side reactions during methacrylation .

Q. How can hydrolytic stability of the methacrylate ester be improved for biomedical applications?

- Copolymerization : Blend with hydrophobic monomers (e.g., 4-t-butylcyclohexyl methacrylate) to reduce water uptake.

- Surface Modification : Decorate with silica nanoparticles (via Pickering stabilization) to create barrier layers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.